molecular formula C26H45NO21 B12506782 N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide

N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide

Cat. No.: B12506782
M. Wt: 707.6 g/mol
InChI Key: USIPEGYTBGEPJN-UHFFFAOYSA-N
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Description

N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide is a complex organic compound characterized by multiple hydroxyl groups and glycosidic linkages. This compound is notable for its intricate structure, which includes several sugar moieties and a central acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups, followed by glycosylation reactions to form the glycosidic bonds. The final steps involve deprotection and acetamide formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.

    Biology: Investigated for its potential role in cellular signaling and metabolism.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a drug delivery agent.

    Industry: Utilized in the synthesis of complex carbohydrates and glycoproteins.

Mechanism of Action

The mechanism of action of N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes involved in carbohydrate metabolism, affecting their activity.

    Pathways: It may influence signaling pathways related to glucose and lipid metabolism, potentially modulating metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple glycosidic linkages and hydroxyl groups. This complexity allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H45NO21

Molecular Weight

707.6 g/mol

IUPAC Name

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C26H45NO21/c1-7(33)27-13-22(47-25-19(41)18(40)15(37)10(4-30)44-25)16(38)11(5-31)43-24(13)48-23-17(39)12(6-32)45-26(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)

InChI Key

USIPEGYTBGEPJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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